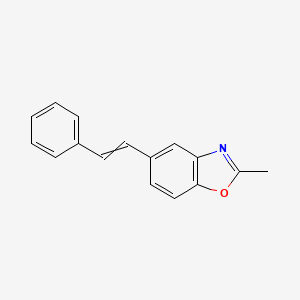
2-Methyl-5-(2-phenylethenyl)-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-(2-phenylethenyl)-1,3-benzoxazole is an organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by a methyl group at the 2-position and a phenylethenyl group at the 5-position of the benzoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(2-phenylethenyl)-1,3-benzoxazole can be achieved through several synthetic routes. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. In this case, the starting material is typically 2-methylbenzoxazole, which undergoes a Wittig reaction with a suitable aldehyde to introduce the phenylethenyl group.
Another method involves the hydroarylation of (E)-2-methyl-5-(2-phenylethenyl)-2H-tetrazole with benzene in the presence of trifluoromethanesulfonic acid or strong Lewis acids . This reaction effectively introduces the phenylethenyl group at the 5-position of the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process is designed to be scalable and cost-effective for large-scale production.
化学反応の分析
Types of Reactions
2-Methyl-5-(2-phenylethenyl)-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the double bond in the phenylethenyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzoxazole ring or the phenylethenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce saturated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2-Methyl-5-(2-phenylethenyl)-1,3-benzoxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 2-Methyl-5-(2-phenylethenyl)-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Methyl-5-(2-phenylethenyl)-2H-tetrazole: Shares a similar structure but with a tetrazole ring instead of a benzoxazole ring.
2-Methyl-5-(2-phenylethenyl)-1,3-benzothiazole: Similar structure with a benzothiazole ring.
2-Methyl-5-(2-phenylethenyl)-1,3-benzimidazole: Similar structure with a benzimidazole ring.
Uniqueness
2-Methyl-5-(2-phenylethenyl)-1,3-benzoxazole is unique due to the presence of the benzoxazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
58378-63-5 |
|---|---|
分子式 |
C16H13NO |
分子量 |
235.28 g/mol |
IUPAC名 |
2-methyl-5-(2-phenylethenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C16H13NO/c1-12-17-15-11-14(9-10-16(15)18-12)8-7-13-5-3-2-4-6-13/h2-11H,1H3 |
InChIキー |
YTWUSLJORCKGHE-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(O1)C=CC(=C2)C=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


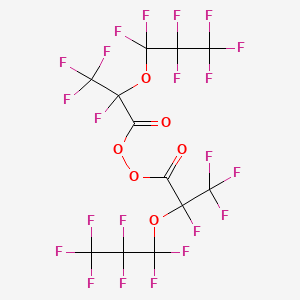
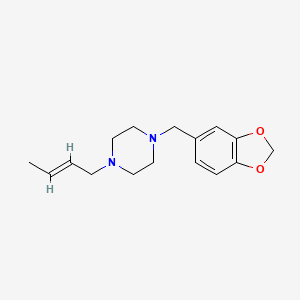
![Methanaminium, N-[(dimethylamino)(methylthio)methylene]-N-methyl-](/img/structure/B14625859.png)

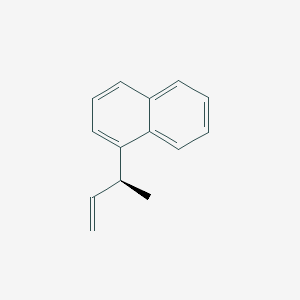
![3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide](/img/structure/B14625870.png)
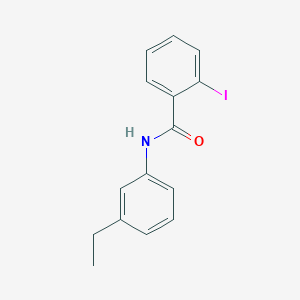
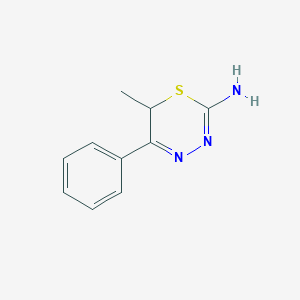
![2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene](/img/structure/B14625893.png)
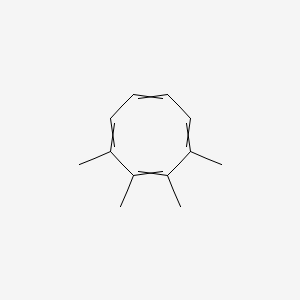
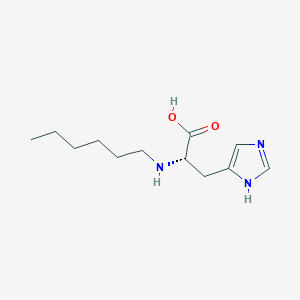
![4-Butylphenyl 2-chloro-4-[(4-pentylbenzoyl)oxy]benzoate](/img/structure/B14625906.png)
arsanium bromide](/img/structure/B14625911.png)

